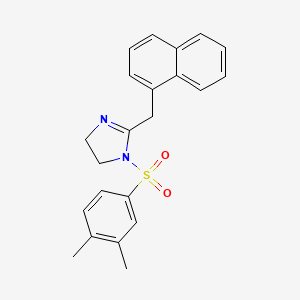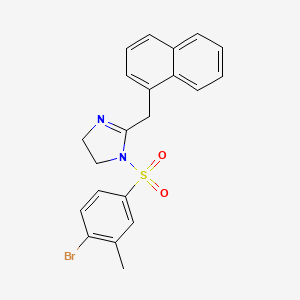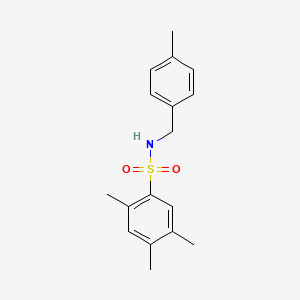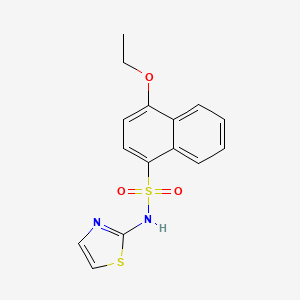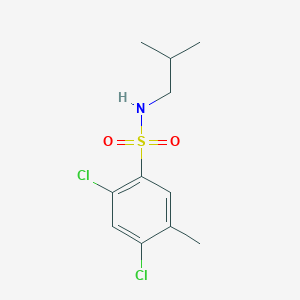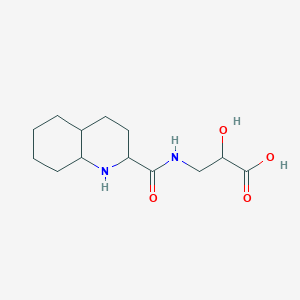![molecular formula C19H25NO5S B7580286 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, commonly known as DMXB-A, is a synthetic compound that belongs to the class of arylsulfonamides. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用机制
DMXB-A acts as a partial agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that regulates neurotransmitter release in the brain. By binding to the α7nAChR, DMXB-A enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and attention. DMXB-A also has anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function, reduce amyloid-beta deposition, and reduce inflammation in animal models of Alzheimer's disease. In schizophrenia, DMXB-A has been shown to improve cognitive function and reduce positive and negative symptoms in human clinical trials. In N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, DMXB-A has been shown to improve attention and reduce impulsivity in animal models. DMXB-A has also been shown to have a favorable safety profile in human clinical trials, with no significant adverse effects reported.
实验室实验的优点和局限性
DMXB-A has several advantages for lab experiments, including its high degree of purity, availability in large quantities, and well-defined mechanism of action. However, DMXB-A has some limitations, including its relatively low potency and selectivity for the α7nAChR, which may limit its therapeutic potential in some neurological disorders.
未来方向
There are several future directions for research on DMXB-A, including the development of more potent and selective α7nAChR agonists, the investigation of its therapeutic potential in other neurological disorders such as Parkinson's disease and multiple sclerosis, and the exploration of its potential as a cognitive enhancer in healthy individuals. Further research is also needed to elucidate the long-term safety and efficacy of DMXB-A in human clinical trials.
合成方法
DMXB-A can be synthesized by reacting 3,4-dimethoxyphenethylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DMXB-A as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to produce DMXB-A in large quantities, making it readily available for scientific research.
科学研究应用
DMXB-A has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive function and reduce positive and negative symptoms in human clinical trials. In N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, DMXB-A has been shown to improve attention and reduce impulsivity in animal models.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-13-10-14(2)19(12-17(13)24-4)26(21,22)20-9-8-15-6-7-16(23-3)18(11-15)25-5/h6-7,10-12,20H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAHZAVPCHQZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)


![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
